Phenol, 4-[(phenylimino)methyl]-
Overview
Description
“Phenol, 4-[(phenylimino)methyl]-” is an organic compound with the molecular formula C13H11NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols were synthesized by the condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides . The synthesized compounds were screened in-vitro for their antibacterial activity against different human pathogens .
Molecular Structure Analysis
The molecular structure of “Phenol, 4-[(phenylimino)methyl]-” consists of a phenol group attached to a phenylimino group . The planarity of the molecule in different polymorphs was found to be significantly different .
Chemical Reactions Analysis
Phenols, including “Phenol, 4-[(phenylimino)methyl]-”, are known to be very reactive towards electrophilic aromatic substitution . They react with active metals such as sodium, potassium, etc. to form the corresponding phenoxide .
Scientific Research Applications
1. Impedimetric Sensor for Iron (III) Detection This compound has been used to create an impedimetric sensor for iron (III) detection . The sensor is based on a small molecule, (E)-2-((phenylimino)methyl)phenol (E-PNMP), modified platinum electrode . The sensor exhibits a limit of detection of 2.49×10^−12 M in the range of concentration from 10^−12 to 10^−5 M . This sensor has high sensibility, selectivity, reproducibility, and repeatability .
Spectroscopic Identification
The ortho-hydroxy aryl Schiff base 2-[(E)-(phenylimino)methyl]phenol and its deutero-derivative have been studied by the inelastic incoherent neutron scattering (IINS), infrared (IR) and Raman experimental methods, as well as by Density Functional Theory (DFT) and Density-Functional Perturbation Theory (DFPT) simulations .
3. Synthesis of 4-phenyldiazenyl 2-(phenylimino methyl) phenols A new series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols were synthesized by the condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides .
Polymorph and Thermochromism
A new polymorph of (E)-4-bromo-2-[(phenylimino)methyl]phenol, C13H10BrNO, is reported, together with a low-temperature structure determination of the previously published polymorph . Both polymorphs were found to have an intramolecular O—H N hydrogen bond between the phenol OH group and the imine N atom, forming an S(6) ring . The crystals were observed to have different colours at room temperature, with the previously published polymorph being more orange and the new polymorph more yellow .
properties
IUPAC Name |
4-(phenyliminomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFOXNBOSQXQDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061885 | |
Record name | Phenol, 4-[(phenylimino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[(phenylimino)methyl]- | |
CAS RN |
1689-73-2 | |
Record name | N-(4-Hydroxybenzylidene)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1689-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenol, 4-((phenylimino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxybenzalaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32434 | |
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Record name | Phenol, 4-[(phenylimino)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-[(phenylimino)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(PHENYLIMINO)-P-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-[(Phenylimino)methyl]phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNE5J446UD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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